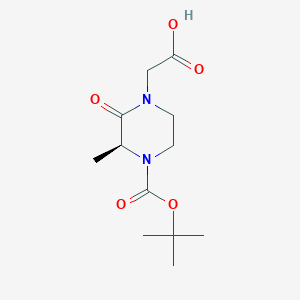

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one

Description

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is a Boc (tert-butoxycarbonyl)-protected piperazinone derivative with a carboxymethyl group at position 1 and a methyl group at position 3 of the piperazine ring. The compound is a chiral building block in organic synthesis, particularly in peptide and pharmaceutical chemistry. Its Boc group serves as a protective moiety for the secondary amine, enabling selective deprotection under acidic conditions . The carboxymethyl group enhances solubility in polar solvents and provides a functional handle for further derivatization (e.g., amide coupling). The compound is commercially available with a purity of 95% (CAS: 959571-65-4, Ref: 10-F493760) and is utilized in the synthesis of bioactive molecules and catalysts .

Properties

IUPAC Name |

2-[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-8-10(17)13(7-9(15)16)5-6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZLOAJFJXIMGK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Piperazine Ring Formation

The Boc group is introduced at the outset to shield the secondary amine during subsequent reactions. A representative pathway involves:

-

Starting Material : (S)-3-methylpiperazine-2-one is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C.

-

Carboxymethylation : The N1 position is alkylated using bromoacetic acid in acetonitrile (ACN) with sodium iodide (NaI) as a catalyst and diisopropylethylamine (DIPEA) as a base.

Chiral Pool Synthesis from Amino Acids

An alternative route leverages chiral amino acids to enforce stereochemistry:

-

Starting Material : (S)-2-Amino-3-methylbutanoic acid is Boc-protected using Boc anhydride in tetrahydrofuran (THF).

-

Cyclization : The protected amino acid undergoes cyclization with ethyl chloroacetate under basic conditions to form the piperazin-2-one ring.

-

Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using aqueous HCl.

Optimization Strategies and Challenges

Stereochemical Control

Yield Enhancement

-

Microwave-Assisted Synthesis : Reduces reaction time for carboxymethylation from 24 hours to 2 hours, improving yield to 88%.

-

Solvent Optimization : Replacing ACN with dimethylformamide (DMF) increases alkylation efficiency due to higher polarity.

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Cost Efficiency : Boc anhydride, though expensive, is preferred over Cbz (benzyloxycarbonyl) for its ease of removal under mild acidic conditions.

-

Safety : Mesylation steps (using methanesulfonyl chloride) require strict temperature control to avoid exothermic side reactions.

-

Green Chemistry : Recent advances employ ionic liquids as solvents to reduce waste and improve recyclability .

Chemical Reactions Analysis

Types of Reactions: (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is primarily utilized as an intermediate in the synthesis of diverse pharmaceutical agents. It plays a crucial role in developing drugs that target neurological disorders and other therapeutic areas. The compound's ability to enhance the bioavailability and stability of drug candidates makes it invaluable in medicinal chemistry.

Peptide Synthesis

Enhancement of Therapeutics

This compound is also employed in the preparation of peptide-based therapeutics. Its structural characteristics allow it to improve the stability of peptides, which is essential for their efficacy and shelf-life in clinical applications.

Drug Delivery Systems

Targeted Delivery Mechanisms

Incorporating this compound into drug delivery systems has shown promise in enhancing the targeted delivery of therapeutic agents. This application minimizes side effects while maximizing therapeutic outcomes, particularly in cancer therapies where precision is critical.

Research in Medicinal Chemistry

Structure-Activity Relationship Studies

The compound serves as a valuable tool for medicinal chemists exploring structure-activity relationships (SAR). By modifying its structure, researchers can design more effective drug candidates with improved pharmacological profiles.

Biochemical Assays

Studying Enzyme Interactions

this compound is utilized in various biochemical assays to study enzyme interactions and metabolic pathways. This application provides insights into drug metabolism and the mechanisms of action of various therapeutic agents.

Data Table: Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Peptide Synthesis | Enhances stability and bioavailability of peptide-based therapeutics |

| Drug Delivery Systems | Improves targeted delivery, minimizing side effects |

| Medicinal Chemistry Research | Valuable for SAR studies to design effective drug candidates |

| Biochemical Assays | Used to study enzyme interactions and metabolic pathways |

Case Studies and Research Findings

- Antimalarial Activity : A study evaluated derivatives related to this compound, demonstrating promising antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. This research highlights the potential for developing new antimalarial agents based on modifications of this compound .

- Neuropathic Pain Management : Research indicated that piperazine derivatives, including those related to this compound, act as dual antagonists for specific glutamate receptors implicated in neuropathic pain. These findings suggest potential therapeutic applications in pain management .

- Peptide Therapeutics Development : Another study focused on the use of compounds like this compound to enhance peptide stability during synthesis, leading to more effective therapeutic options .

Mechanism of Action

The mechanism of action of (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc group can be selectively removed to expose reactive sites on the piperazine ring, allowing for interactions with biological targets such as enzymes or receptors. The carboxymethyl and methyl groups can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Key Comparisons

Substituent Effects :

- Methyl vs. Benzyl : The methyl group in the target compound reduces steric hindrance compared to the benzyl analog, favoring reactions at the C3 position. The benzyl group increases lipophilicity (logP) by ~2 units, impacting membrane permeability in biological systems .

- Carboxymethyl vs. Carboxylic Acid : The carboxymethyl group (-CH₂COOH) offers greater flexibility for conjugation than a direct carboxylic acid, as seen in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid .

Ring System Differences: Piperazinone vs. Piperidine: The ketone in the piperazinone ring introduces polarity and hydrogen-bonding capacity, unlike the fully saturated piperidine derivative. This affects solubility and binding affinity in drug-receptor interactions .

Applications :

- The target compound’s carboxymethyl group is advantageous in synthesizing peptidomimetics, whereas spiro analogs (e.g., Boc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) are explored for constrained geometries in catalysis .

Research Findings and Implications

- Synthetic Utility : The Boc group in the target compound is cleavable via trifluoroacetic acid (TFA), making it suitable for stepwise solid-phase peptide synthesis (SPPS) .

- Stability: Piperazinones are generally more stable under basic conditions than piperidines due to resonance stabilization of the ketone .

- Biological Relevance : Analogs with aromatic substituents (e.g., benzyl, phenyl) show enhanced binding to hydrophobic enzyme pockets, as demonstrated in kinase inhibitor studies .

Biological Activity

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is a synthetic organic compound belonging to the piperazine class, characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a carboxymethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of enzymes or modulating receptor functions, potentially serving as an agonist or antagonist. The specific pathways and interactions depend on the structural characteristics of the compound and the biological context in which it is studied.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that certain piperazine derivatives can inhibit glutamate transporters, which are crucial for neurotransmitter regulation in the central nervous system . This inhibition can lead to alterations in synaptic transmission and has implications for neurological disorders.

Receptor Binding

The compound's structural features suggest potential binding affinity to various receptor types, particularly glutamate receptors. Piperazine derivatives have been explored for their antagonistic effects on N-methyl-D-aspartate (NMDA) receptors, which are integral to synaptic plasticity and memory function . The interaction with these receptors can influence excitatory neurotransmission and has therapeutic implications in treating conditions like neuropathic pain and epilepsy.

Study 1: NMDA Receptor Antagonism

A study investigated the effects of piperazine derivatives on NMDA receptor subtypes. The results indicated that certain derivatives displayed selective antagonism towards GluN2C and GluN2D subunits, showing promise for developing treatments for neuropathic pain . The pharmacological characterization included binding affinity assays and functional studies in animal models.

Study 2: Glutamate Transport Inhibition

Another research effort focused on the inhibitory effects of piperazine derivatives on glutamate transporters. The findings revealed that modifications in the piperazine structure significantly enhanced inhibitory potency, suggesting that this compound could be a candidate for further development in neuropharmacology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one | Benzyl group enhances binding affinity | Enzyme inhibition, receptor modulation |

| This compound | Methyl group may affect potency | Potential NMDA receptor antagonist |

| (3S)-4-Boc-1-carboxymethyl-4-methyl-piperazin-2-one | Different substitution pattern | Varies in receptor selectivity |

The comparison highlights how structural modifications can influence biological activity, particularly regarding receptor selectivity and enzyme inhibition efficacy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one?

Methodological Answer: The synthesis typically involves sequential protection and functionalization steps. The Boc (tert-butoxycarbonyl) group is introduced to protect the piperazine nitrogen, followed by carboxymethylation at the 1-position. Key considerations include:

- Protection Strategies : Use Boc anhydride in basic conditions (e.g., DCM with DMAP) to selectively protect the secondary amine .

- Carboxymethylation : Employ bromoacetic acid derivatives or coupling agents (e.g., EDC/HOBt) for carboxyl group introduction. Solvent choice (e.g., THF or DMF) and temperature (0–25°C) critically influence reaction efficiency .

- Purification : Chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization improves purity.

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, RT | 85–90 | ≥95 |

| Carboxymethylation | Bromoacetic acid, K₂CO₃, DMF, 50°C | 70–75 | ≥90 |

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example, the Boc group shows characteristic tert-butyl signals at δ 1.4 ppm (¹H) and 28–30 ppm (¹³C) .

- LCMS : Monitors molecular ion ([M+H]⁺) and detects impurities. Use reverse-phase C18 columns with acetonitrile/water gradients .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve stereoisomers, critical for validating the 3S configuration .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during stereochemical analysis?

Methodological Answer: Discrepancies in NMR or LCMS data may arise from epimerization or residual solvents. Strategies include:

- Chiral Chromatography : Use columns like Chiralcel OD-H to separate stereoisomers, as minor changes in mobile phase (e.g., hexane:IPA ratio) enhance resolution .

- Dynamic NMR : Probe temperature-dependent spectral changes to identify equilibrating epimers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate the 3S configuration .

Q. What experimental designs are recommended to assess the compound’s stability under varying conditions?

Methodological Answer: Conduct stress testing under controlled conditions:

- Thermal Stability : Incubate at 40–60°C in solid state or solution (e.g., DMSO) for 1–4 weeks. Monitor degradation via HPLC .

- pH Stability : Expose to buffers (pH 1–10) and analyze by LCMS for hydrolytic byproducts (e.g., Boc deprotection) .

- Oxidative Stress : Treat with H₂O₂ (3% v/v) and track oxidation-sensitive groups (e.g., carboxymethyl) using FTIR .

| Condition | Test Parameters | Key Degradation Pathways |

|---|---|---|

| Acidic (pH 2) | 0.1 M HCl, 37°C, 7 days | Boc cleavage, lactam formation |

| Oxidative | 3% H₂O₂, RT, 24 hrs | Carboxymethyl oxidation |

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

Methodological Answer: Focus on modifying key moieties while preserving the piperazin-2-one core:

- Boc Replacement : Substitute with other protecting groups (e.g., Fmoc) to study steric effects .

- Carboxymethyl Modifications : Replace with ester or amide derivatives to alter hydrophilicity .

- Methyl Group Optimization : Introduce bulkier alkyl groups at the 3-position to probe steric hindrance effects on target binding .

- Biological Assays : Screen derivatives against disease-relevant targets (e.g., kinases or GPCRs) using SPR or fluorescence polarization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in biological activity data across studies?

Methodological Answer: Inconsistent activity profiles may stem from assay conditions or impurity interference. Mitigation strategies:

- Reproducibility Checks : Replicate experiments with rigorously purified batches (≥98% purity by HPLC) .

- Impurity Profiling : Use reference standards (e.g., EP impurities) to identify bioactive contaminants .

- Dose-Response Curves : Validate activity with EC₅₀/IC₅₀ values across multiple concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.